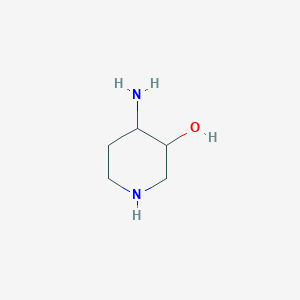

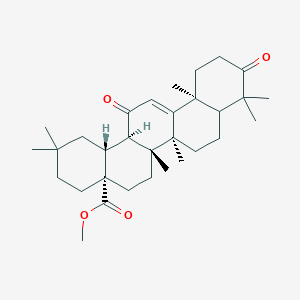

3-Methylquinuclidin-3-ol

Descripción general

Descripción

Synthesis Analysis

A sensitive and specific high-performance liquid chromatography (HPLC) method for the separation and quantification of 3- (S)-quinuclidinol in 3- ®-quinuclidinol, precursor for active pharmaceutical ingredients (solifenacin, revatropate and talsaclidine), has been developed and validated by precolumn derivatization .Molecular Structure Analysis

The molecular structure of 3-Methylquinuclidin-3-ol can be determined using techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) which has extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis

The activity of this compound in chemical reactions can be studied using various electroanalytical tools. These tools can investigate redox-active intermediates: from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this compound can be analyzed using various techniques. These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .Aplicaciones Científicas De Investigación

Ion Mobility Mass Spectrometry in Oligosaccharide Analysis

- The research conducted by Huang et al. (2013) demonstrated the application of a rapid travelling-wave ion mobility mass spectrometry (TWIMS-MS) method using 3-aminoquinoline (3-AQ) as a labelling agent. This method was successful in distinguishing isomeric oligogalacturonic acids in mixtures, shedding light on the chemical structures of complex carbohydrates (Huang et al., 2013).

Characterization of Oligonucleotide Synthesis Byproducts

- The work by Tang et al. (2017) focused on the characterization of byproducts from DNA synthesis, specifically oligonucleotides containing 1-Methyladenine and 3-Methylcytosine. They highlighted the challenges in identifying byproducts, especially those with similar molecular weights to the target products, and utilized high-resolution mass spectrometry and other techniques for precise characterization (Tang et al., 2017).

Enantiomers of Quinuclidin-3-ol Derivatives and Cholinesterases Interaction

- Bosak et al. (2005) synthesized the (R)- and (S)-enantiomers of quinuclidin-3-ol and its derivatives to study the stereoselectivity of human erythrocyte acetylcholinesterase and plasma butyrylcholinesterase. The compounds were tested as substrates and/or inhibitors, revealing the stereoselective nature of these cholinesterases toward the quinuclidin-3-ol derivatives (Bosak et al., 2005).

Synthesis and Evaluation of Quinuclidinone Derivatives as Anti-proliferative Agents

- Soni et al. (2015) presented a study on the synthesis of a new series of quinuclidinone derivatives, designed as potential anti-cancer agents. They performed comprehensive characterization and anti-cancer activity screening on these compounds, revealing potent anti-cancer activity among some of the synthesized analogues (Soni et al., 2015).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that 3-quinuclidinol, a related compound, is used as a chiral building block for many antimuscarinic agents . Antimuscarinic agents primarily target muscarinic acetylcholine receptors, which are G protein-coupled acetylcholine receptors found in the plasma membranes of certain neurons and other cells .

Mode of Action

Antimuscarinic agents typically work by blocking the action of acetylcholine, a neurotransmitter, at muscarinic receptors, thereby inhibiting the parasympathetic nervous system .

Biochemical Pathways

Antimuscarinic agents, for which 3-quinuclidinol is a building block, are known to affect various physiological functions such as smooth muscle contraction, exocrine and endocrine secretion, and nerve-to-nerve transmission .

Result of Action

Based on its potential role as a building block for antimuscarinic agents, it may contribute to the inhibition of the parasympathetic nervous system, which could have various downstream effects depending on the specific context .

Análisis Bioquímico

Biochemical Properties

3-Methylquinuclidin-3-ol plays a significant role in biochemical reactions, particularly as a chiral building block for various pharmaceuticals. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of cholinergic receptor ligands and anesthetics . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of this compound to its target molecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the structure and function of microtubules during cell division . This modulation can lead to changes in cell cycle progression and cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been used as a catalyst in various chemical reactions, indicating its potential to modulate enzyme activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in its biochemical analysis. In laboratory settings, it has been observed that the compound remains stable under standard conditions but can degrade under extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to have therapeutic effects, such as modulating neurotransmitter activity. At high doses, it can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity . These threshold effects are crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels, particularly in pathways related to neurotransmitter synthesis and degradation . Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The efficient transport of this compound is crucial for its biological activity and therapeutic potential.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles

Propiedades

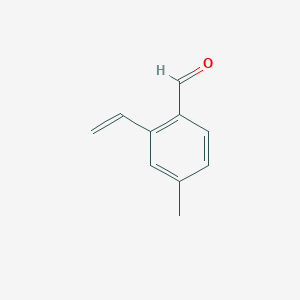

IUPAC Name |

3-methyl-1-azabicyclo[2.2.2]octan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-8(10)6-9-4-2-7(8)3-5-9/h7,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEWKLMGEIQEKBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN2CCC1CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Propanol, 3-[(1-methylethyl)thio]-](/img/structure/B1396525.png)

![Ethyl 2-[4-(ethoxycarbonyl)piperidin-1-yl]pyrimidine-5-carboxylate](/img/structure/B1396528.png)

![2,4,6-Trichloropyrido[3,2-d]pyrimidine](/img/structure/B1396530.png)

![5'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B1396531.png)

![9-Acetyl-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1396532.png)

![Imidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B1396540.png)